molecular formula C16H18N2O B2507205 N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide CAS No. 939228-29-2

N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide

Cat. No. B2507205
CAS RN: 939228-29-2
M. Wt: 254.333
InChI Key: JXPQIIYQBSJDFS-UHFFFAOYSA-N
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Description

“N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold and is found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Molecular Structure Analysis

The molecular structure of compounds like “this compound” is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.

Mechanism of Action

The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target . Unfortunately, the specific mechanism of action for “N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide” is not detailed in the available resources.

Future Directions

The future research directions could involve further exploration of the biological activities of “N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide” and related compounds, as well as detailed studies on their synthesis, chemical reactions, and mechanisms of action .

properties

IUPAC Name

3-phenyl-N-prop-2-enyl-2-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-10-17-16(19)15(18-11-6-7-12-18)13-14-8-4-3-5-9-14/h2-9,11-12,15H,1,10,13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPQIIYQBSJDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(CC1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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